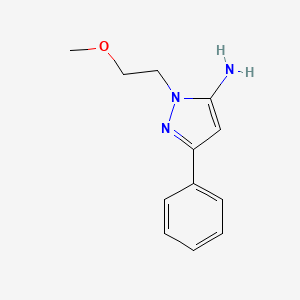
1-(2-甲氧基乙基)-3-苯基-1H-吡唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2-Methoxyethyl)-3-phenyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains functional groups such as methoxyethyl, phenyl, pyrazol, and amine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and addition reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. For instance, the amine group can participate in reactions such as alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .科学研究应用
Biomedical Coating Materials
These compounds have been used in the synthesis of poly (2-Methoxyethyl Acrylate) Analog Polymers as coating materials . The regulation of adhesion and the subsequent behavior of fibroblast cells on the surface of biomaterials is important for successful tissue regeneration and wound healing by implanted biomaterials .
Mimicking Native Blood Vessels
Confluent monolayers of human umbilical vein endothelial cells (HUVECs) on a poly (2-methoxyethyl acrylate) (PMEA) antithrombogenic surface play a major role in mimicking the inner surface of native blood vessels . This application is particularly important for the construction of artificial small-diameter blood vessels .
Controlling Cellular Behavior
The use of synthetic polymeric coatings on implanted biomaterials can be a suitable approach for controlling cellular behavior . These coatings can regulate fibroblast cell behavior including adhesion, proliferation, migration, differentiation, and collagen production .
Inducing Non-Apoptotic Cell Death
Research has explored the potential of indole-based compounds, similar in structure to these compounds, for inducing a unique form of non-apoptotic cell death termed methuosis. This process involves the accumulation of vacuoles derived from macropinosomes, leading to cell detachment and rupture.
Thermoplastic Polyurethane Synthesis
The compounds have been used in the synthesis of thermoplastic polyurethane (PU) by reversible addition–fragmentation chain transfer (RAFT) and polyaddition . The mechanical and thermal properties of the newly synthesized solid poly (2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) were studied .
Enhancing Biocompatibility
Poly (2-methoxyethyl acrylate) (PMEA) is frequently used in biomedical coating due to its liquid-like properties . PMEA possessed excellent properties for medical applications, such as cell enrichment, low protein absorption, and antithrombogenicity .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(2-methoxyethyl)-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-8-7-15-12(13)9-11(14-15)10-5-3-2-4-6-10/h2-6,9H,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMIHRMRNNMGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-phenyl-1H-pyrazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)
![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine](/img/structure/B2682797.png)
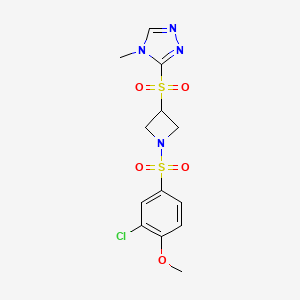
![5-(Furan-2-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2682799.png)
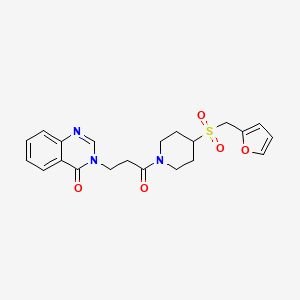
![7-[(3-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2682805.png)
![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)
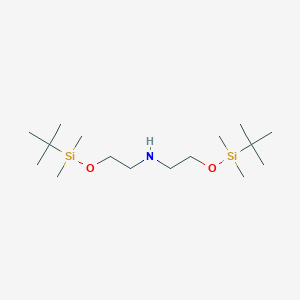
![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2682813.png)
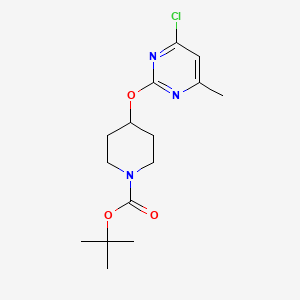
![6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2682816.png)